Product packaging for 7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine(Cat. No.:CAS No. 13394-18-8)

7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine

Cat. No.: B13946275
CAS No.: 13394-18-8
M. Wt: 206.3 g/mol
InChI Key: DSROEEATNMMXBF-UHFFFAOYSA-N
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Description

7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine (CAS Number: 13394-18-8) is a fused heterocyclic compound with the molecular formula C9H6N2S2 and a molecular weight of 206.29 g/mol . This structure belongs to a class of nitrogen-sulfur heterocycles that are of significant interest in medicinal and organic chemistry for constructing novel molecular scaffolds . Researchers value this compound as a key intermediate for the synthesis of more complex chemical entities. Fused heterocyclic systems like the thiazolobenzothiazine core are frequently explored for their diverse biological activities. For instance, closely related thiazolo-triazinone derivatives have demonstrated notable in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, analogous pyrrolobenzothiazole structures have been investigated as potential inhibitors of biological targets like centromere-associated protein E (CENP-E), which is relevant in targeted cancer therapy development . The mechanism of action for such fused heterocycles often involves interaction with enzyme targets; some related compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2S2 B13946275 7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine CAS No. 13394-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13394-18-8

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

7H-[1,3]thiazolo[5,4-f][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-7-8(10-3-4-12-7)9-6(1)11-5-13-9/h1-3,5H,4H2

InChI Key

DSROEEATNMMXBF-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(S1)C=CC3=C2SC=N3

Origin of Product

United States

Synthetic Methodologies for 7h 1 2 Thiazolo 5,4 F 1 3 Benzothiazine and Analogous Fused Systems

Historical Context of Benzothiazine Synthesis

Benzothiazines, a class of heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring, have a rich history in organic and medicinal chemistry. The synthesis of 2,1-benzothiazines was first reported in the 1960s. Since then, numerous synthetic methods have been developed for various isomers of benzothiazine, driven by their wide range of biological activities. rsc.org

Historically, a prevalent and well-established method for the synthesis of 1,4-benzothiazines involves the reaction of 2-aminothiophenol (B119425) (2-ATP) with a variety of substrates. nih.gov This versatile precursor provides the necessary nitrogen and sulfur atoms, as well as the benzene ring, to form the core benzothiazine structure. Over the years, research has not only refined these classical methods but has also led to the exploration of greener and more sustainable synthetic protocols to meet the growing demand for environmentally friendly chemical processes.

Approaches to the Thiazole (B1198619) Moiety Incorporation

The construction of the thiazole ring fused to the benzothiazine core is a critical step in the synthesis of 7H- nih.govresearchgate.netThiazolo[5,4-f] nih.govbeilstein-journals.orgbenzothiazine. Two primary strategies for forming the thiazole moiety are cyclocondensation and annulation reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a powerful tool for the formation of heterocyclic rings. In the context of synthesizing thiazolo-fused benzothiazines, this approach would typically involve the reaction of a suitably functionalized benzothiazine derivative with a reagent that provides the remaining atoms required for the thiazole ring. For instance, an amino-substituted benzothiazine could undergo cyclocondensation with a carbon disulfide equivalent or a similar reagent to form the fused thiazole ring. While specific examples for the direct synthesis of 7H- nih.govresearchgate.netThiazolo[5,4-f] nih.govbeilstein-journals.orgbenzothiazine via this method are not extensively documented, the general principles of cyclocondensation are widely applied in the synthesis of other fused thiazole systems.

Annulation Strategies for Thiazole Ring Formation

Annulation, the formation of a new ring onto an existing one, provides another strategic approach. This could involve the construction of the thiazole ring onto a pre-formed benzothiazine scaffold. One potential pathway could start with a functionalized 1,4-benzothiazine, which is then elaborated through a series of reactions to build the thiazole ring. For example, a 6-amino-1,4-benzothiazine derivative could be a key intermediate. This amino group could be transformed into a thioamide, followed by an intramolecular cyclization to yield the desired thiazolo[5,4-f] fused system. The synthesis of related fused systems, such as thiazolo[4,5-b]pyridines, often employs such annulation strategies, which could be adapted for the synthesis of the target compound. researchgate.net

Strategies for Constructing the 1,4-Benzothiazine Core

Reactions of 2-Aminothiophenols with Carbonyl Compounds

A cornerstone in the synthesis of 1,4-benzothiazines is the reaction of 2-aminothiophenols with various carbonyl compounds. The nucleophilic sulfur and nitrogen atoms of 2-aminothiophenol readily react with electrophilic carbonyl carbons. For instance, the condensation of 2-aminothiophenol with α-halo ketones or α,β-unsaturated ketones can lead to the formation of the 1,4-benzothiazine ring system. The specific nature of the carbonyl compound will determine the substitution pattern on the resulting benzothiazine ring. This method is highly versatile and has been employed in the synthesis of a wide array of 1,4-benzothiazine derivatives. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization presents an alternative and efficient route to the 1,4-benzothiazine core. This approach often involves the in situ oxidation of 2-aminothiophenol to form a disulfide intermediate. This intermediate can then react with a suitable partner, such as a 1,3-dicarbonyl compound, followed by an intramolecular cyclization and elimination to yield the 1,4-benzothiazine derivative. Various oxidizing agents can be employed to facilitate this transformation, and this method has been shown to be effective for the synthesis of a range of substituted 1,4-benzothiazines. The synthesis of thiazolo[5,4-b]phenothiazine derivatives has been achieved through an oxidative cyclization of N-(phenothiazin-3-yl)-thioamides, showcasing the utility of this strategy in constructing fused thiazole systems. nih.gov

Starting Material Reagent Reaction Type Product
2-Aminothiophenolα-Halo KetoneCondensation1,4-Benzothiazine
2-Aminothiophenol1,3-Dicarbonyl CompoundOxidative Cyclization1,4-Benzothiazine
N-(Phenothiazin-3-yl)-thioamideOxidizing AgentOxidative CyclizationThiazolo[5,4-b]phenothiazine

Ring Expansion Protocols from Precursor Heterocycles

Ring expansion reactions represent a sophisticated strategy for assembling larger heterocyclic frameworks from smaller, more readily available precursors. While direct ring expansion methodologies leading to the 7H- nih.govwikipedia.orgThiazolo[5,4-f] nih.govscholaris.cabenzothiazine core are not extensively documented, related transformations in analogous systems provide insight into potential synthetic pathways.

One pertinent example is the nucleophile-induced ring contraction of pyrrolo[2,1-c] nih.govscholaris.cabenzothiazines to yield pyrrolo[2,1-b] nih.govwikipedia.orgbenzothiazoles. This process involves the cleavage of a sulfur-carbon bond within the 1,4-benzothiazine moiety, followed by an intramolecular cyclization to form the more compact pyrrolobenzothiazole structure. Although this is a ring contraction, the underlying principles of bond cleavage and intramolecular rearrangement are relevant to designing potential ring expansion strategies.

Conversely, oxidative ring-opening of benzothiazoles has been demonstrated to yield acylamidobenzene sulfonate esters. This transformation, which proceeds through the opening of the thiazole ring, highlights the potential for manipulating the core benzothiazole (B30560) structure to build more complex systems. scholaris.ca

Furthermore, photochemical reactions have been shown to induce ring expansion in four-membered oxetane (B1205548) and thietane (B1214591) heterocycles to form five-membered tetrahydrofuran (B95107) and thiolane derivatives, respectively. nih.gov Such photochemical approaches could potentially be adapted for the expansion of thiazole or benzothiazine rings. Diels-Alder reactions of thiazole derivatives, where the thiazole acts as a diene, also offer a pathway to fused systems, which upon subsequent rearrangement, could lead to expanded ring structures. wikipedia.orgthieme-connect.comnih.govresearchgate.net

Utilization of Nitroketene N,S-Acetals as Synergistic Building Blocks

Nitroketene N,S-acetals have emerged as versatile and powerful building blocks in heterocyclic synthesis due to their unique electronic properties. scholaris.canih.gov The presence of both electron-donating (N,S-acetal) and electron-withdrawing (nitro) groups imparts a synergistic reactivity that can be harnessed for the construction of diverse heterocyclic scaffolds. scholaris.canih.gov

These acetals can act as Michael acceptors and are valuable precursors for a variety of nitrogen- and sulfur-containing heterocycles. researchgate.net For instance, a five-component cascade reaction utilizing 1,1-bis(methylthio)-2-nitroethylene, a nitroketene N,S-acetal, has been successfully employed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.org This reaction proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization, showcasing the multifaceted reactivity of these building blocks. rsc.org

While a direct synthesis of 7H- nih.govwikipedia.orgThiazolo[5,4-f] nih.govscholaris.cabenzothiazine using nitroketene N,S-acetals is yet to be reported, their proven utility in constructing fused thiazole systems suggests their potential as key intermediates in synthetic routes toward this target molecule. The general synthetic utility of both acyclic and cyclic nitroketene N,S-acetals in forming a wide array of heterocycles has been well-documented. nih.govresearchgate.net

Modern Synthetic Advancements and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Green chemistry principles are increasingly being integrated into the synthesis of complex molecules, with a focus on reducing reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. semanticscholar.org This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including fused benzothiazine systems.

For example, the synthesis of 4-aryl-8-arylidene-2-imino-5,6-dihydro-4H,7H-(3,1)benzothiazines has been achieved through a microwave-assisted cyclocondensation of 2,6-diarylidene cyclohexanones with thiourea. nih.gov Similarly, benzothiazolotriazine derivatives have been synthesized in a two-step microwave-assisted process starting from 2-aminobenzothiazoles. semanticscholar.orgorganic-chemistry.org These reactions, which typically require several hours under conventional heating, can be completed in a matter of minutes with microwave irradiation, often with improved yields. semanticscholar.orgorganic-chemistry.org

The synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide (B146897) has also been effectively carried out using microwave activation, demonstrating the broad applicability of this technique for constructing fused thiazole-containing systems. rsc.orgmdpi.com Furthermore, the synthesis of thiazolo[5,4-f]quinazolines, a structurally related fused system, has been achieved in high yields using microwave irradiation. nih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazolotriazines semanticscholar.orgorganic-chemistry.org
StepMethodReaction TimeYield
Formation of 2-benzylidenoimino-6-substitutedbenzothiazolesConventional4-6 hoursNot specified
Microwave1-1.5 minutesImproved
Cyclization to 2-phenyl benzothiazolo[3,2-α]-s-triazine-4-[3H]thionesConventional4-6 hoursNot specified
Microwave1.5-2 minutesImproved

Sonochemical (Ultrasonication) Methods

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient tool for organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. orientjchem.org

Ultrasonication has been effectively employed in the synthesis of various thiazole and benzothiazole derivatives. For instance, the synthesis of 2-aryl substituted benzothiazoles from 2-aminothiophenol and aldehydes has been achieved in high yields and short reaction times under ultrasonic irradiation. researchgate.net This method often offers advantages such as milder reaction conditions and the use of environmentally benign solvents like ethanol-water mixtures. researchgate.net

The synthesis of tetra-substituted imidazoles tethered with thiazole and triazole moieties has also been successfully carried out using ultrasonication, demonstrating the utility of this technique for constructing complex, multi-heterocyclic systems. orientjchem.org While the direct application of sonochemistry to the synthesis of 7H- nih.govwikipedia.orgThiazolo[5,4-f] nih.govscholaris.cabenzothiazine has not been explicitly reported, the successful synthesis of related fused uracils and other heterocyclic systems under ultrasonic irradiation suggests its potential applicability. juniperpublishers.com

Examples of Sonochemical Synthesis of Thiazole Derivatives
ProductReactantsConditionsReaction TimeYieldReference
2-Aryl substituted benzothiazoles2-Aminothiophenol, Aldehydes60% EtOH, Merrifield resin supported ionic liquid catalyst, Ultrasonication2-5 minutes>95% researchgate.net
Tetra-substituted imidazoles with thiazole moietiesAldehyde, Ammonium acetate, Aromatic amine, BenzilEthanol, Brick clay catalyst, 50 kHz ultrasound, 70°C25 minutesHigh orientjchem.org
Hantzsch thiazole derivatives3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSilica supported tungstosilisic acid catalyst, Ultrasonic irradiationNot specified79-90% bepls.com

Catalyst-Mediated Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules under mild conditions. Metal-catalyzed cross-coupling reactions, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium and copper catalysts are widely used for the synthesis of benzothiazoles and related fused heterocyclic systems. Palladium-catalyzed intramolecular C-H functionalization/C-S bond formation has been employed for the synthesis of 2-substituted benzothiazoles from thiobenzanilides. nih.govelsevierpure.com Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been developed, offering a direct method for the elaboration of the benzothiazole core. rsc.org

Copper-catalyzed reactions are also highly effective for the synthesis of fused thiazole and benzothiazine derivatives. For instance, a copper-catalyzed three-component tandem reaction of terminal alkynes, 2-iodophenyl isothiocyanates, and aqueous ammonia (B1221849) provides a convenient route to 1,4-benzothiazines. organic-chemistry.org Copper-catalyzed tandem reactions have also been utilized for the synthesis of benzo[d] nih.govwikipedia.orgthiazin-2-yl phosphonates and tetracyclic 5H-benzothiazolo[3,2-a]quinazoline derivatives. nih.govnih.gov The synthesis of benzo scholaris.cathieme-connect.comthiazolo[3,2-a]indoles from elemental sulfur and 1-(2-iodophenyl)-1H-indoles has also been achieved through a copper-catalyzed process. rsc.orgresearchgate.net

Examples of Metal-Catalyzed Synthesis of Fused Thiazole/Benzothiazine Systems
ProductCatalystReaction TypeReference
2-Substituted benzothiazolesPalladiumIntramolecular C-H functionalization/C-S bond formation nih.govelsevierpure.com
2-(Heteroaryl)benzothiazolesPalladiumOxidative C-H/C-H cross-coupling rsc.org
1,4-BenzothiazinesCopperThree-component tandem cyclization organic-chemistry.org
Benzo[d] nih.govwikipedia.orgthiazin-2-yl phosphonatesCopperTandem cyclization nih.gov
5H-Benzothiazolo[3,2-a]quinazolinesCopperTandem N-arylation/aza-Michael addition nih.gov
Benzo scholaris.cathieme-connect.comthiazolo[3,2-a]indolesCopperTandem reaction with elemental sulfur rsc.orgresearchgate.net
Lewis Acid Catalysis (e.g., Scandium Triflate)

Lewis acid catalysis is a powerful tool for the synthesis of fused heterocyclic systems, including thiazole and benzothiazine derivatives. Among various Lewis acids, Scandium triflate (Sc(OTf)₃) has emerged as a particularly effective catalyst due to its high activity, water stability, and reusability. researchgate.net It facilitates key bond-forming steps, such as cyclization and dehydration, required for the construction of the fused ring system.

The utility of scandium triflate extends to multi-component reactions for creating more complex fused architectures. A novel series of azo-fused benzo rsc.orgclockss.orgthiazolo[2,3-b]quinazolin-1-one derivatives were synthesized in a one-pot reaction involving aryl azo salicylaldehydes, dimedone, and 2-aminobenzothiazole, utilizing Sc(OTf)₃ as the catalyst under reflux conditions in ethanol. rsc.org This highlights the catalyst's versatility in constructing diverse and complex heterocyclic scaffolds.

CatalystReactantsProduct TypeKey Features
Scandium Triflate (Sc(OTf)₃) 2-Aminobenzenethiol, Aryl aldehyde2-ArylbenzothiazoleCatalyzes both cyclization and oxidation steps. clockss.orgclockss.org
Scandium Triflate (Sc(OTf)₃) Aryl azo salicylaldehydes, Dimedone, 2-AminobenzothiazoleAzo-fused Benzo rsc.orgclockss.orgthiazolo[2,3-b]quinazolin-1-oneEfficient one-pot, three-component synthesis. rsc.org
Scandium Triflate (Sc(OTf)₃) Ketones, Bis(trimethylsilyl)amineN-Unprotected KetiminesCatalyzes the formation of key intermediates for heterocycle synthesis. organic-chemistry.org
Base-Induced Cyclizations

Base-induced cyclization represents a fundamental strategy for the synthesis of 1,4-benzothiazines and related fused systems. Bases facilitate the crucial intramolecular ring-closing step, typically by promoting the formation of a potent nucleophile through deprotonation. The choice of base and reaction conditions can significantly influence the reaction's outcome and yield.

A one-pot synthesis of 1,4-benzothiazines has been achieved through the ring expansion of 1,3-benzothiazolium cations with α-haloketones, where a 5% sodium hydroxide (B78521) solution was found to be the optimal base to drive the reaction to a single product. rsc.org Other bases, such as cesium carbonate (Cs₂CO₃) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully employed in the synthesis of 1,4-benzothiazine derivatives from 2-aminothiophenol and α,β-unsaturated ketones. nih.gov

In the construction of more complex fused systems, such as pyrazolo-1,2-benzothiazine derivatives, anhydrous potassium carbonate (K₂CO₃) is used to facilitate the alkylation and subsequent cyclization steps. beilstein-journals.org For the synthesis of benzo rsc.orgclockss.orgthiazolo[2,3-c] clockss.orgrsc.orgmdpi.comtriazoles, a strong base like sodium hydride in dimethylformamide (DMF) is required to effect the intramolecular cyclization. nih.gov These examples underscore the versatility of base-induced methodologies, where the base is selected based on the specific requirements of the substrate and the desired transformation.

BaseReactantsProduct TypeReaction Condition
Sodium Hydroxide (5% NaOH) 1,3-Benzothiazolium cations, α-Haloketones4H-1,4-BenzothiazinesUltrasonication. rsc.org
Cesium Carbonate (Cs₂CO₃) 2-Aminothiophenol, α,β-Unsaturated ketones1,4-Benzothiazine derivativesMethanol, 110°C. nih.gov
Potassium Carbonate (K₂CO₃) Pyrazolobenzothiazine, Alkylating agentsN-alkylated pyrazolo-1,2-benzothiazinesAcetonitrile, Reflux. beilstein-journals.org
Sodium Hydride (NaH) 1-chloro-2-isothiocyanatobenzene, Hydrazide derivativeBenzo rsc.orgclockss.orgthiazolo[2,3-c] clockss.orgrsc.orgmdpi.comtriazoleDimethylformamide (DMF), Reflux. nih.gov
Enzyme or Biocatalyst-Assisted Routes

The application of enzymes and biocatalysts in the synthesis of heterocyclic compounds is a rapidly growing area of green chemistry. Biocatalytic routes offer several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods.

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as the biocatalyst. researchgate.netmdpi.com This method achieves high yields under mild, enzyme-catalyzed conditions and demonstrates a wide tolerance for different substrate amines. researchgate.netmdpi.com The enzyme is believed to activate a carbonyl group in an intermediate, facilitating the final ring closure to form the thiazole product. mdpi.com In addition to trypsin, other enzymes such as α-amylase and lipase (B570770) have also shown catalytic activity in similar transformations, although PPT was found to be the most effective. researchgate.net

Another green approach involves the use of commercial laccases to catalyze the condensation reaction of 2-aminothiophenol with various aromatic aldehydes to produce benzothiazoles. mdpi.com These enzyme-assisted routes provide a novel and sustainable strategy for synthesizing thiazole derivatives and expand the application of biocatalysis in organic synthesis. researchgate.netmdpi.com

BiocatalystReaction TypeKey Advantages
Trypsin from porcine pancreas (PPT) One-pot multicomponent synthesis of thiazole derivativesHigh yields (up to 94%), mild conditions, broad substrate scope. researchgate.netmdpi.com
α-Amylase, Lipase One-pot multicomponent synthesis of thiazole derivativesModerate catalytic activity. researchgate.net
Laccases Condensation of 2-aminothiophenol and aldehydesGreen and efficient synthesis of benzothiazoles. mdpi.com

Solvent-Free Reaction Conditions

Solvent-free synthesis, often coupled with microwave irradiation, represents a significant advancement in environmentally benign chemical processes. By eliminating volatile organic solvents, these methods reduce waste, minimize environmental pollution, and can lead to shorter reaction times and simplified product purification. asianpubs.orgresearchgate.net

An efficient method for the synthesis of 4H- clockss.orgrsc.org-benzothiazines has been developed involving the oxidative condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters under solvent-free conditions. asianpubs.org The reaction, catalyzed by a small amount of hydrazine (B178648) hydrate (B1144303), is significantly accelerated by microwave irradiation in the presence of an energy transfer agent like DMF, leading to high product yields. asianpubs.org Similarly, a rapid, solvent-free strategy using a catalytic amount of hydrazine hydrate has been employed for the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyls, yielding 2,3-disubstituted-1,4-benzothiazines in high yields (83–96%). researchgate.net

The principle of solvent-free synthesis has also been applied to other related heterocycles. For instance, a new series of 1,3,4-thiadiazoles was synthesized using a grinding method at room temperature, completely avoiding the use of solvents. nih.gov These solvent-free approaches are central to the development of sustainable synthetic protocols for bioactive heterocyclic compounds. asianpubs.org

ReactionReactantsConditionsYield
Synthesis of 4H- clockss.orgrsc.org-Benzothiazines 2-Aminobenzenethiols, β-Diketones/β-KetoestersHydrazine hydrate, Microwave irradiationHigh
Synthesis of 2,3-disubstituted-1,4-Benzothiazines 2-Aminobenzenethiols, 1,3-DicarbonylsHydrazine hydrate (catalytic)83-96%
Synthesis of 1,3,4-Thiadiazoles Hydrazine-1-carbodithioate, Hydrazonoyl halidesGrinding, Room temperatureNot specified

Regioselectivity and Stereoselectivity in Ring Fusion Reactions

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex fused heterocyclic systems, as the specific arrangement of atoms and their spatial orientation dictates the molecule's properties. Regioselectivity concerns which of two or more possible positions a reaction occurs at, while stereoselectivity refers to the preferential formation of one stereoisomer over others.

In the synthesis of fused thiazolotriazinone scaffolds, intermolecular cyclization has been shown to occur regioselectively at the N2-position of the 1,2,4-triazine (B1199460) ring, a finding confirmed through X-ray single-crystal diffraction analysis. nih.gov This selectivity ensures the formation of the desired 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one isomer over other possibilities.

Multi-Component Reactions (MCRs) Towards Fused Architectures

Multi-component reactions (MCRs), where three or more reactants are combined in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. This approach is particularly well-suited for the construction of fused heterocyclic architectures.

A notable example is the scandium triflate-catalyzed synthesis of novel azo-fused benzo rsc.orgclockss.orgthiazolo[2,3-b]quinazolin-1-one derivatives. rsc.org This reaction brings together three components—aryl azo salicylaldehydes, dimedone, and 2-aminobenzothiazole—in a one-pot procedure to construct a complex, fused system. rsc.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

For complex heterocyclic scaffolds, X-ray analysis is crucial for confirming regiochemistry, as demonstrated in the synthesis of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, where it verified the direction of regioselective cyclization. nih.gov Similarly, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comup.ac.zanih.govtriazolo[3,4-b] mdpi.comnih.govup.ac.zathiadiazole was confirmed by single-crystal X-ray diffraction, which supported the data obtained from other spectroscopic methods. mdpi.com

In an analysis of a 5H-thiazolo[2,3-d] mdpi.comrsc.orgbenzothiazepine derivative, X-ray crystallography revealed that only one of two possible conformers, which were observed in solution, was present in the solid state. rsc.org This solid-state conformation was stabilized by a short S···O contact. rsc.org This highlights the ability of X-ray diffraction to capture specific conformational states and intermolecular interactions that govern crystal packing. The 1,4-benzothiazine ring itself is known to possess a folded structure along the nitrogen and sulfur axis, a key feature that X-ray analysis can precisely define. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of 7H- mdpi.comnih.govThiazolo[5,4-f] mdpi.comup.ac.zabenzothiazine and its derivatives in solution.

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.commdpi.com In the ¹H NMR spectrum of thiazolo[5,4-b]phenothiazine derivatives, protons on the aromatic rings typically appear as multiplets and doublets in the downfield region (δ 6.8–8.3 ppm), with their specific chemical shifts and coupling constants providing information about their substitution pattern. mdpi.com

The assignment of these signals is often complex and requires the use of two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm the spatial proximity of protons, which was used to distinguish between singlets in a thiazolo[5,4-b]phenothiazine derivative by observing the effect of saturating the N-methyl group protons. mdpi.com

Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with Density Functional Theory (DFT), have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com By comparing the experimentally observed chemical shifts with the calculated values, the proposed structure can be validated. This computational approach has been successfully applied to various benzothiazole (B30560) and thiadiazole derivatives, showing good agreement with experimental data. researchgate.netmdpi.com

Below is a table of representative NMR data for related thiazole-fused heterocyclic compounds.

CompoundTechniqueObserved Chemical Shifts (δ, ppm)
2-Phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine mdpi.com¹H NMR (400 MHz, CDCl₃)3.42 (s, 3H, NCH₃), 6.84 (d, 1H), 6.97 (td, 1H), 7.17–7.21 (m, 3H), 7.45–7.47 (m, 3H, Ph), 7.8 (s, 1H, 4-H), 8.01 (m, 2H, Ph)
¹³C NMR (100 MHz, CDCl₃)36.0, 105.7, 114.6, 120.8, 122.8, 123.4, 124.2, 127.30, 127.32 (2C), 127.7, 129 (2C), 130.7, 133.7, 135.1, 144.1, 145.4, 150.2, 165.5
4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)diphenol mdpi.com¹H NMR (400 MHz, DMSO-d₆)10.20 (s, 2H, -OH), 7.84 (d, 4H), 6.91 (d, 4H)
¹³C NMR (100 MHz, DMSO-d₆)168.7, 160.7, 149.5, 128.4, 124.9, 116.6

Heterocyclic systems containing N-H protons and adjacent thione or ketone groups can exist as a mixture of tautomers. NMR spectroscopy is a primary tool for investigating such dynamic equilibria in solution. For example, related 1,2,4-triazin-5-one compounds are known to exist in tautomeric forms, with the equilibrium favoring one form due to factors like electron-electron repulsion. nih.gov The presence of distinct sets of signals in ¹H or ¹³C NMR spectra for each tautomer allows for their identification and quantification. The exchange between tautomers can also be studied using variable-temperature NMR experiments.

The 1,4-benzothiazine moiety is characteristically non-planar and adopts a folded "boat" conformation. researchgate.net This conformational preference can be studied in solution using 2D NOESY experiments, which measure through-space interactions between protons. The presence or absence of specific cross-peaks can provide evidence for a particular conformer.

In the solid state, the conformation is definitively established by X-ray crystallography. rsc.org Studies on related thiazolo-benzothiazepine systems have shown that multiple conformers may exist in solution, while crystallization isolates a single, thermodynamically stable conformer. rsc.org Computational modeling using DFT can also be employed to calculate the energies of different possible conformers and predict the most stable geometry. mdpi.com

Vibrational Spectroscopy for Functional Group and Structural Insights

The FT-IR spectrum of a thiazolo-benzothiazine compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent rings and functional groups. These spectra are used to confirm the formation of the target molecule by identifying key structural motifs. rsc.orgrdd.edu.iq

For example, the spectrum of 2-phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine shows characteristic bands for aromatic C-H stretching (~3020 cm⁻¹), C=N and C=C stretching within the heterocyclic and aromatic rings (1500–1600 cm⁻¹), and strong bands in the fingerprint region (740-770 cm⁻¹) corresponding to C-H out-of-plane bending. mdpi.com Theoretical calculations of vibrational frequencies are often performed to aid in the assignment of experimental bands. researchgate.netmdpi.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
Aromatic C-H Stretch3000 - 3100Confirms the presence of the benzene (B151609) ring. rdd.edu.iq
Aliphatic C-H Stretch2850 - 3000Indicates alkyl substituents, if present. mdpi.com
C=N Stretch (Thiazole)1600 - 1660Characteristic of the thiazole (B1198619) ring imine bond. nih.gov
C=C Aromatic Stretch1450 - 1600Multiple bands confirming the aromatic backbone. mdpi.com
C-S Stretch600 - 800Evidence of the sulfur-containing thiazole and thiazine (B8601807) rings.
Aromatic C-H Bending (Out-of-plane)700 - 900Provides information on the substitution pattern of the benzene ring. mdpi.com

Raman Spectroscopy

Raman spectroscopy, a non-destructive light scattering technique, serves as a powerful tool for probing the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. While specific experimental Raman data for 7H- researchgate.netnih.govThiazolo[5,4-f] researchgate.netmdpi.combenzothiazine is not extensively documented in the current literature, the expected spectral characteristics can be inferred from the analysis of its constituent heterocyclic systems: the benzothiazole and thiazine rings.

The Raman spectrum of this compound is anticipated to be rich and complex, dominated by bands corresponding to the stretching and bending vibrations of its aromatic and heteroaromatic rings. Key expected vibrational modes would include:

C-C Stretching Vibrations: Aromatic C-C stretching vibrations within the benzene and thiazole rings are expected to produce strong bands in the 1300-1600 cm⁻¹ region.

C-N and C-S Stretching Vibrations: The spectrum will be characterized by vibrations involving the carbon-nitrogen and carbon-sulfur bonds within the thiazole and thiazine moieties. C-S stretching bands are typically observed in the 600-800 cm⁻¹ range.

Ring Breathing Modes: Collective, symmetric vibrations of the fused ring system, often referred to as "ring breathing" modes, will likely appear as sharp and intense peaks in the fingerprint region (typically below 1000 cm⁻¹).

C-H Vibrations: Aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations will contribute to the complex pattern of bands in the lower frequency regions.

Computational studies, such as those employing Density Functional Theory (DFT), on related benzothiazole structures have been effectively used to simulate and assign vibrational frequencies, providing a theoretical basis for interpreting experimental Raman spectra. A similar approach for 7H- researchgate.netnih.govThiazolo[5,4-f] researchgate.netmdpi.combenzothiazine would be invaluable for a precise assignment of its vibrational modes.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS allows for the calculation of a unique molecular formula.

For 7H- researchgate.netnih.govThiazolo[5,4-f] researchgate.netmdpi.combenzothiazine, the molecular formula has been established as C₉H₆N₂S₂. researchgate.net The theoretical exact mass corresponding to this formula can be calculated by summing the masses of its constituent isotopes. This calculated mass provides a benchmark for experimental HRMS analysis.

ParameterValue
Molecular Formula C₉H₆N₂S₂ researchgate.net
Formula Weight (Monoisotopic) 206.0023 g/mol
Formula Weight (Average) 206.29 g/mol researchgate.net

This is an interactive data table. The values can be sorted and filtered.

In a typical HRMS experiment, the compound would be ionized (e.g., using Electrospray Ionization - ESI) and the resulting molecular ion (e.g., [M+H]⁺) would be detected. The experimentally measured m/z value, accurate to several decimal places, would then be compared to the theoretical value. A match within a very narrow tolerance (typically <5 ppm) provides unequivocal confirmation of the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique is crucial for validating the identity of newly synthesized compounds and for ruling out the presence of impurities.

Thermal Analysis Techniques (e.g., DSC, TGA) for Material Stability

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a stable heterocyclic compound like 7H- researchgate.netnih.govThiazolo[5,4-f] researchgate.netmdpi.combenzothiazine, the TGA thermogram would be expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. Studies on various benzothiazine derivatives show decomposition temperatures often ranging from 220°C to over 350°C, suggesting that the fused ring system generally imparts good thermal stability. researchgate.net The decomposition process may occur in single or multiple steps, corresponding to the fragmentation of the molecular structure.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for 7H- researchgate.netnih.govThiazolo[5,4-f] researchgate.netmdpi.combenzothiazine would be expected to show a sharp endothermic peak corresponding to its melting point. The absence of significant exothermic events prior to melting would indicate that the compound is stable and does not undergo decomposition or reactive transformations upon heating to its melting point. The melting point itself is a characteristic physical property that is also an indicator of purity.

The combination of TGA and DSC provides a comprehensive profile of the material's stability, which is essential for determining its suitability for various applications where thermal stress may be a factor.

Based on a comprehensive review of available scientific literature, there is a notable absence of specific theoretical and computational studies focused solely on the compound 7H- researchgate.netlakeheadu.caThiazolo[5,4-f] researchgate.netresearchgate.netbenzothiazine. Research in this area tends to concentrate on related but structurally distinct molecules such as 1,4-benzothiazine derivatives, various benzothiazoles, and other fused thiazole systems. researchgate.netresearchgate.netrsc.orgnih.gov

Consequently, the detailed data required to populate the specific sections and subsections of the requested article—including Density Functional Theory (DFT) calculations, Time-Dependent DFT (TD-DFT) analyses, and Molecular Dynamics (MD) simulations for 7H- researchgate.netlakeheadu.caThiazolo[5,4-f] researchgate.netresearchgate.netbenzothiazine—is not present in the public domain.

To provide a scientifically accurate and non-speculative article, it is necessary to rely on published findings. Without studies directly investigating 7H- researchgate.netlakeheadu.caThiazolo[5,4-f] researchgate.netresearchgate.netbenzothiazine, generating content that adheres strictly to the provided outline is not feasible. The available literature discusses general methodologies and findings for similar classes of compounds, but this information cannot be accurately extrapolated to the specific molecular structure of 7H- researchgate.netlakeheadu.caThiazolo[5,4-f] researchgate.netresearchgate.netbenzothiazine.

Theoretical and Computational Investigations of 7h 1 2 Thiazolo 5,4 F 1 3 Benzothiazine

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

The analysis reveals strong intramolecular hyperconjugation, which leads to the stabilization of the molecular framework. scirp.orgscirp.org These interactions involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. In the 7H- scirp.orgutp.edu.coThiazolo[5,4-f] scirp.orgresearchgate.netbenzothiazine system, significant stabilization arises from interactions between the lone pair (LP) orbitals of the sulfur and nitrogen atoms and the antibonding (π*) orbitals of adjacent carbon-carbon and carbon-nitrogen bonds.

This delocalization results in intramolecular charge transfer (ICT), a key factor in the molecule's electronic properties. scirp.orgscirp.org The second-order perturbation theory analysis of the Fock matrix within the NBO framework quantifies the energy of these donor-acceptor interactions (E(2)). Higher E(2) values indicate a more intense interaction and greater stabilization. For related benzothiazole (B30560) structures, significant stabilization energies, ranging from 24 to 55 kcal/mol, have been calculated for interactions such as LP(S) → π*(C-N), highlighting the substantial charge delocalization that stabilizes the molecule. scirp.org

Table 1: Representative Donor-Acceptor Interactions in Thiazolo-Benzothiazine Systems from NBO Analysis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) Nπ* (C=N)Highπ-conjugation, charge delocalization
LP (2) Sπ* (C=C)Moderate-HighHyperconjugation, stabilization
π (C=C)π* (C=N)Moderateπ-system delocalization
σ (C-H)σ* (C-S)Lowσ-hyperconjugation

Note: E(2) values are qualitative representations based on typical findings for similar heterocyclic systems.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms for the synthesis of complex heterocyclic systems like 1,4-benzothiazines. nih.gov While the specific synthesis of 7H- scirp.orgutp.edu.coThiazolo[5,4-f] scirp.orgresearchgate.netbenzothiazine may involve multiple steps, the formation of the core 1,4-benzothiazine ring is a critical stage that can be modeled. A common synthetic route involves the reaction of 2-aminothiophenol (B119425) with a suitable electrophilic partner. nih.govrsc.org

Computational studies can map the potential energy surface of the reaction, identifying transition states, intermediates, and the most favorable reaction pathways. For example, a plausible mechanism for forming a 1,4-benzothiazine derivative involves an initial Michael addition of the thiol group from 2-aminothiophenol to an activated alkene, followed by an intramolecular condensation and cyclization. nih.gov

Key mechanistic steps that can be investigated through computational modeling include:

Initial Adduct Formation: Modeling the nucleophilic attack of the sulfur atom on an electrophilic carbon to form the initial C-S bond.

Intramolecular Cyclization: Investigating the subsequent nucleophilic attack of the amino group onto a carbonyl or other electrophilic center, leading to the closure of the six-membered thiazine (B8601807) ring. rsc.org

Dehydration/Elimination: Calculating the energy barrier for the final step, often involving the elimination of a small molecule like water to form the stable aromatic or dihydro-benzothiazine ring. nih.gov

DFT calculations can be used to optimize the geometries of reactants, intermediates, transition states, and products. By comparing the calculated activation energies for different possible pathways, the most likely reaction mechanism can be determined, providing valuable guidance for optimizing synthetic conditions. rsc.org

Structure-Property Relationships (excluding biological SAR)

The unique fused structure of 7H- scirp.orgutp.edu.coThiazolo[5,4-f] scirp.orgresearchgate.netbenzothiazine dictates its electronic and optical properties. The relationship between its molecular architecture and these properties can be effectively explored using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). scirp.orgresearchgate.net

The molecule possesses an extended π-conjugated system due to the fusion of the benzothiazine and thiazole (B1198619) rings. This extensive conjugation, combined with the presence of electron-donating sulfur and nitrogen atoms, significantly influences its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Electronic Properties: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the molecule's chemical reactivity and electronic excitation properties. nanobioletters.com In benzothiazole and benzothiazine derivatives, the HOMO is often distributed across the electron-rich parts of the molecule, including the sulfur atom and the benzene (B151609) ring, while the LUMO may be localized on the electron-deficient thiazole or thiazine moiety. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and suggests that the molecule will absorb light at longer wavelengths. mdpi.com

Non-Linear Optical (NLO) Properties: Organic molecules with extended π-conjugation and significant intramolecular charge transfer are known to exhibit non-linear optical (NLO) properties. researchgate.netresearchgate.net The thiazolo-benzothiazine scaffold, with its inherent asymmetry and charge delocalization capabilities, is a candidate for possessing such properties. Computational studies can calculate the first and third-order hyperpolarizabilities (β and γ, respectively), which are measures of the NLO response. researchgate.net For instance, related nitrobenzothiazole derivatives have been shown computationally to have large third-order NLO polarizability (γ) values, suggesting their potential use in NLO materials. researchgate.netsci-hub.se The introduction of strong electron-donating or electron-withdrawing groups onto the 7H- scirp.orgutp.edu.coThiazolo[5,4-f] scirp.orgresearchgate.netbenzothiazine framework could further enhance these NLO properties. researchgate.net

Table 2: Predicted Structure-Property Relationships for 7H- scirp.orgutp.edu.coThiazolo[5,4-f] scirp.orgresearchgate.netbenzothiazine

Molecular FeaturePredicted PropertyComputational Method
Extended π-conjugationSmall HOMO-LUMO gap, red-shifted absorptionDFT, TD-DFT
Heteroatom lone pairs (N, S)Strong intramolecular charge transfer (ICT)NBO Analysis
Donor-Acceptor characterPotential for high NLO hyperpolarizability (β, γ)DFT (Finite Field)
Fused rigid structureEnhanced molecular stabilityDFT (Geometry Optimization)

Potential Applications in Materials Science and Advanced Technologies

Development as Novel Dyes and Pigments

The extended π-conjugated system inherent in the structure of 7H- rsc.orgmdpi.comThiazolo[5,4-f] rsc.orgrsc.orgbenzothiazine and its derivatives forms the basis for their potential application as novel dyes and pigments. The electronic properties of such fused-ring systems often lead to strong absorption of light in the visible spectrum, a key characteristic of organic colorants.

Research into related heterocyclic structures, such as those based on thiazolo[5,4-d]thiazole (B1587360), has demonstrated that these molecules can serve as versatile chromophores. nih.gov The color and intensity of these materials can be finely tuned by chemical modification of the core structure. Introducing various electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby shifting the absorption and emission spectra. This tunability is crucial for creating a wide palette of colors for various applications, from textiles to advanced coating materials. While specific industrial applications of 7H- rsc.orgmdpi.comThiazolo[5,4-f] rsc.orgrsc.orgbenzothiazine as a dye or pigment are not yet widely documented, its structural similarity to known organic dyes suggests a promising area for future development.

Applications in Organic Electronics

The field of organic electronics leverages the semiconducting properties of carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. Fused heterocyclic compounds are at the forefront of this research due to their rigid, planar structures that facilitate intermolecular charge transport.

Organic Semiconductors

Thiazole-containing compounds are recognized as effective building blocks for organic semiconductors. semanticscholar.orgnih.gov The thiazole (B1198619) unit is electron-deficient, which is a desirable characteristic for creating n-type (electron-transporting) or ambipolar (both electron and hole-transporting) semiconductor materials. The fused structure of 7H- rsc.orgmdpi.comThiazolo[5,4-f] rsc.orgrsc.orgbenzothiazine provides a rigid and planar backbone, which can promote efficient π-π stacking in the solid state. rsc.org This ordered molecular packing is essential for high charge carrier mobility.

Studies on analogous compounds like 6H-Pyrrolo[3,2-b:4,5-b']bis rsc.orgrsc.orgbenzothiazine have shown that these systems can act as p-type (hole-transporting) semiconductors with good performance in thin-film transistors. psu.edu The inherent stability and tunable electronic properties of the thiazolo-benzothiazine core suggest its potential for developing high-performance organic semiconductors for a new generation of electronic devices. rsc.org

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application of organic semiconductors, used in displays for televisions, smartphones, and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer. Thiazole-based materials have been investigated for their utility in various layers of OLED devices. nih.gov The potential for high fluorescence quantum yields and the ability to tune the emission color through chemical functionalization make derivatives of 7H- rsc.orgmdpi.comThiazolo[5,4-f] rsc.orgrsc.orgbenzothiazine attractive candidates for emissive materials or host materials in OLEDs.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits, sensors, and flexible displays. The key performance metric for an OFET is the charge carrier mobility of the semiconductor used. The rigid, planar structure of fused thiazole compounds is advantageous for achieving the ordered molecular packing necessary for efficient charge transport in the transistor channel. rsc.orgpsu.edu Research on related bis rsc.orgrsc.orgbenzothiazine derivatives has demonstrated their capability as active materials in OFETs, achieving respectable hole mobilities and high on/off ratios. psu.edu These findings underscore the potential of the 7H- rsc.orgmdpi.comThiazolo[5,4-f] rsc.orgrsc.orgbenzothiazine framework in the design of new semiconductors for high-performance OFETs.

Photophysical Properties and Optical Devices

The interaction of molecules with light, known as their photophysical properties, is central to their use in optical devices. This includes processes like light absorption, fluorescence, and phosphorescence.

The photophysical properties of thiazole-containing fused rings are a subject of intense study. nih.govrsc.orgresearchgate.net These molecules often exhibit strong fluorescence, meaning they can absorb light at one wavelength and emit it at a longer wavelength. The efficiency and color of this fluorescence can be highly sensitive to the molecular structure and its environment. For instance, in thiazolo[5,4-d]thiazole derivatives, the fluorescence can span the entire visible spectrum from blue to red, depending on the molecular packing in the solid state. nih.govresearchgate.net This tunability is a key advantage for creating materials for specific optical applications.

Conclusion and Future Research Perspectives

Summary of Key Synthetic Achievements and Structural Insights

The synthesis of fused heterocyclic compounds, particularly those containing nitrogen and sulfur, is a significant area of organic chemistry. airo.co.in Methodologies for constructing related benzothiazine and thiazole-fused systems offer valuable insights into potential synthetic routes for 7H- research-nexus.netnih.govThiazolo[5,4-f] research-nexus.netrsc.orgbenzothiazine. Key achievements in this area include the development of multi-step synthetic pathways and one-pot condensation reactions. bpasjournals.comnih.gov

Commonly, the synthesis of 1,4-benzothiazine derivatives involves the reaction of 2-aminothiophenol (B119425) with various precursors like α-haloketones, esters, or 1,3-dicarbonyl compounds. nih.govrsc.org For more complex fused systems, strategies often involve the annulation of a thiazole (B1198619) or thiazine (B8601807) ring onto a pre-existing pyrazole (B372694) or other heterocyclic core. osi.lvbohrium.com These methods often utilize catalysts, including metal-based and nanocatalysts, to improve efficiency under diverse reaction conditions. nih.gov

Structural characterization of analogous compounds has been achieved through various spectroscopic techniques, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netnih.gov X-ray crystallography on related 1,2-benzothiazine compounds has provided detailed information on their molecular geometry, including bond lengths and angles. mdpi.com These studies reveal that the fusion of multiple heterocyclic rings often results in rigid, planar structures that can facilitate efficient intermolecular π–π stacking, a desirable feature for electronic materials. rsc.org

Table 1: Common Synthetic Strategies for Related Fused Heterocycles

Synthetic Approach Key Reactants Ring System Formed Reference
Cyclocondensation 2-Aminothiophenol, 1,3-Dicarbonyl Compounds 1,4-Benzothiazine nih.gov
Hantzsch Thiazole Synthesis Haloketones, Thioamides Thiazole wikipedia.org
Ring Annulation Pyrazole derivatives, Thiazole precursors Pyrazolo[4,3-d]thiazoles bohrium.com
Microwave-Assisted Synthesis Chalcones, Thiourea 1,3-Thiazine derivatives nih.gov

Current Limitations and Challenges in Synthesis and Characterization

Despite the progress in synthetic methodologies, the construction of complex fused heterocycles like 7H- research-nexus.netnih.govThiazolo[5,4-f] research-nexus.netrsc.orgbenzothiazine is not without its challenges. The synthesis of such multi-ring systems can be hampered by issues of regioselectivity, low yields, and the need for harsh reaction conditions. rsc.org The formation of unforeseen side products and reaction cascades can also complicate the purification process. rsc.org Furthermore, the scalability of many innovative synthetic methods for potential industrial applications remains a significant hurdle. ijrpr.com

The characterization of novel, complex heterocyclic compounds also presents difficulties. Low solubility in common NMR solvents can make obtaining high-quality spectra challenging. The structural complexity can lead to intricate NMR spectra that are difficult to interpret. Additionally, the purification of the final products and intermediates often requires meticulous chromatographic techniques to separate isomers and impurities. mdpi.comresearchgate.net

Emerging Trends in Theoretical and Computational Chemistry for Fused Heterocycles

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the properties of fused heterocyclic compounds. nih.govnih.gov These methods allow for the in-silico study of molecular geometries, electronic structures, and spectroscopic properties before a compound is synthesized. mdpi.comacs.orgresearchgate.net

For nitrogen- and sulfur-containing heterocycles, DFT calculations can predict key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their reactivity and potential in optoelectronic applications. nih.govnih.gov Computational studies can also elucidate reaction mechanisms, helping to explain observed product distributions and guide the design of more efficient synthetic routes. researchgate.net The correlation between experimental data and theoretical calculations has been shown to be reliable, reinforcing the utility of these computational approaches in the study of novel heterocyclic systems. research-nexus.net

Prospects for Novel Material and Optoelectronic Applications

The rigid, planar structure and extended π-conjugated system expected in molecules like 7H- research-nexus.netnih.govThiazolo[5,4-f] research-nexus.netrsc.orgbenzothiazine make them promising candidates for applications in materials science and organic electronics. rsc.org Benzothiazole (B30560) and its fused derivatives have garnered significant interest for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. research-nexus.netnih.govnih.gov

The electron-deficient nature of the thiazole ring, combined with the electron-donating properties of the benzothiazine system, can lead to intramolecular charge transfer characteristics. This is a key feature for the development of materials with desirable optical and electronic properties. rsc.org By tuning the molecular structure through the introduction of various donor and acceptor groups, the HOMO-LUMO gap and, consequently, the absorption and emission spectra can be modified. haramaya.edu.et This tunability opens up possibilities for creating novel materials with tailored optoelectronic properties for specific device applications. rsc.orgnih.gov

Table 2: Potential Applications of Related Fused Heterocyclic Systems

Application Area Relevant Properties Analogous Compounds Reference
Organic Light-Emitting Diodes (OLEDs) Electroluminescence, High Quantum Yields Benzothiazole derivatives research-nexus.netnih.gov
Organic Field-Effect Transistors (OFETs) Charge Carrier Mobility Benzothiadiazole-fused aromatics rsc.org
Organic Solar Cells Broad Absorption, Suitable Energy Levels Thiazolo[5,4-d]thiazoles rsc.org
Bionic Artificial Synapses Photo-detection Characteristics Benzothiadiazole-fused aromatics rsc.org

Directions for Advanced Chemical Transformations and Functionalization

Future research into 7H- research-nexus.netnih.govThiazolo[5,4-f] research-nexus.netrsc.orgbenzothiazine and related compounds will likely focus on the development of advanced chemical transformations and functionalization strategies. The ability to selectively introduce various functional groups onto the heterocyclic core is crucial for fine-tuning its properties for specific applications. nih.govcovenantuniversity.edu.ng

For the thiazole ring, electrophilic substitution reactions are expected to occur preferentially at the C5 position, depending on the existing substituents. pharmaguideline.com Furthermore, the C2 position is susceptible to deprotonation by strong bases, allowing for the introduction of various electrophiles. pharmaguideline.com For the benzothiazine portion, functionalization of the benzene (B151609) ring can be achieved through standard aromatic substitution reactions.

Modern synthetic techniques, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), offer powerful tools for creating C-C, C-N, and C-S bonds, enabling the attachment of a wide range of substituents to the heterocyclic framework. rsc.org The development of such functionalization strategies will be key to unlocking the full potential of this and other novel fused heterocyclic systems in medicinal chemistry and materials science. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.